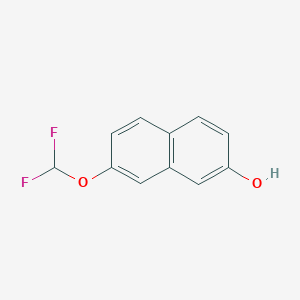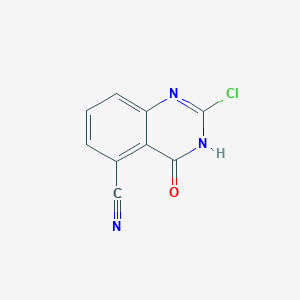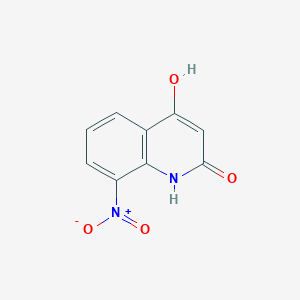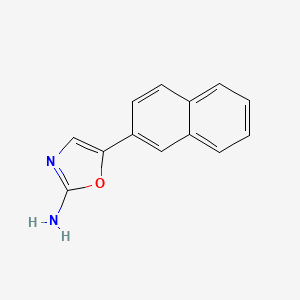
2-(Difluoromethoxy)-7-naphthol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethoxy)-7-naphthol is a chemical compound that belongs to the class of difluoromethoxylated naphthols. This compound is characterized by the presence of a difluoromethoxy group (-OCF2H) attached to the naphthol structure. The incorporation of fluorine atoms into organic molecules often imparts unique properties, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethoxy)-7-naphthol typically involves the introduction of the difluoromethoxy group into the naphthol structure. One common method is the reaction of naphthol with difluoromethylating agents under specific conditions. For example, difluoromethylation can be achieved using difluoromethyl ethers or difluorocarbene precursors in the presence of catalysts .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly reagents and solvents is also a key consideration in industrial synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Difluoromethoxy)-7-naphthol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the naphthol structure can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted naphthols depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Difluoromethoxy)-7-naphthol has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in the development of fluorinated biomolecules.
Industry: The compound is used in the production of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(Difluoromethoxy)-7-naphthol is primarily related to its ability to interact with biological targets through the difluoromethoxy group. This group can form strong hydrogen bonds and participate in various molecular interactions, enhancing the compound’s binding affinity and specificity. The molecular targets and pathways involved may include enzymes, receptors, and other proteins that are crucial for biological processes .
Comparaison Avec Des Composés Similaires
- 2-(Trifluoromethoxy)-7-naphthol
- 2-(Methoxy)-7-naphthol
- 2-(Difluoromethoxy)benzylamine
Comparison: 2-(Difluoromethoxy)-7-naphthol is unique due to the presence of the difluoromethoxy group, which imparts distinct physicochemical properties compared to its analogs. For instance, the difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, making it more suitable for certain applications in pharmaceuticals and materials science .
Propriétés
Formule moléculaire |
C11H8F2O2 |
|---|---|
Poids moléculaire |
210.18 g/mol |
Nom IUPAC |
7-(difluoromethoxy)naphthalen-2-ol |
InChI |
InChI=1S/C11H8F2O2/c12-11(13)15-10-4-2-7-1-3-9(14)5-8(7)6-10/h1-6,11,14H |
Clé InChI |
BDNZFRKLRBKKSM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC2=C1C=CC(=C2)OC(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinolin-5(4H)-one](/img/structure/B11894363.png)



![2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B11894386.png)

![2,7-Diazaspiro[4.4]nonane, 2-(5-pyrimidinyl)-](/img/structure/B11894401.png)

![3-Ethyl-7,8-dihydro-1H-pyrazolo[3,4-d]pyrrolo[1,2-a]pyrimidin-4(6H)-one](/img/structure/B11894406.png)




